molecular formula C14H19NO3 B13760627 Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester CAS No. 2313-91-9

Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester

Cat. No.: B13760627
CAS No.: 2313-91-9
M. Wt: 249.30 g/mol
InChI Key: VFVUAGKORQNCTL-UHFFFAOYSA-N
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Description

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a carbamate group through an oxopropyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 3-tert-butylphenol with an appropriate isocyanate, such as 2-isocyanatopropane. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature conditions to ensure the formation of the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-tert-butylphenyl) N-(2-oxopropyl)carbamate: Unique due to its specific structural features and functional groups.

    Other Carbamates: Compounds like methyl carbamate, ethyl carbamate, and phenyl carbamate share the carbamate functional group but differ in their substituents and properties.

Uniqueness

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. The oxopropyl linkage also adds to its distinct chemical and physical properties.

Properties

CAS No.

2313-91-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(3-tert-butylphenyl) N-(2-oxopropyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

VFVUAGKORQNCTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

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